molecular formula C7H11ClF3NO2 B7422386 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide

2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide

Cat. No.: B7422386
M. Wt: 233.61 g/mol
InChI Key: PIODQPNWNWRTAZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxybutyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4,4,4-trifluoro-3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: The major product is 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, such as 2-azido-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide or 2-thiocyanato-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide.

Scientific Research Applications

2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can form hydrogen bonds with the target, further stabilizing the interaction. The chloro group can participate in nucleophilic substitution reactions, modifying the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,4,4-trifluoromethyl)propanamide
  • 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide
  • 2-chloro-N-(4,4,4-trifluoro-3-aminobutyl)propanamide

Uniqueness

2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct chemical properties. The hydroxy group allows for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and stability. This combination makes the compound particularly useful in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF3NO2/c1-4(8)6(14)12-3-2-5(13)7(9,10)11/h4-5,13H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIODQPNWNWRTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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